molecular formula C8H7ClN2S B1420475 5-Chloro-2-methyl-4-thiocyanatoaniline CAS No. 23530-69-0

5-Chloro-2-methyl-4-thiocyanatoaniline

Cat. No.: B1420475
CAS No.: 23530-69-0
M. Wt: 198.67 g/mol
InChI Key: NFXSLDRQHOANJR-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-thiocyanatoaniline (CAS 23530-69-0) is a synthetic organic compound featuring an aniline core substituted with chlorine, methyl, and thiocyanate functional groups. This specific arrangement makes it a valuable multifunctional intermediate in medicinal and organic chemistry research. The thiocyanate functional group (-SCN) is of significant interest as it is found in a variety of biologically active natural products and synthetic compounds . Thiocyanates are recognized for their excellent antimicrobial activity and serve as key precursors in the synthesis of various sulfur-containing molecules, including thiols, sulfides, and disulfides, which are crucial in developing new pharmacologically active agents . Research into similar aniline derivatives demonstrates their utility as building blocks for dyes, pharmaceuticals, and corrosion inhibitors . The structure-activity relationships of such compounds, where electron-withdrawing groups like chlorine influence the aromatic ring's reactivity, are critical for designing high-affinity ligands and enzyme inhibitors . As a research chemical, this compound provides a versatile scaffold for constructing more complex molecules aimed at drug discovery programs, particularly in the development of antimicrobials and potential cancer therapeutics . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-amino-2-chloro-5-methylphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXSLDRQHOANJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675052
Record name 4-Amino-2-chloro-5-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-69-0
Record name 4-Amino-2-chloro-5-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanochemical Thiocyanation of Aromatic Amines

A recent and efficient method involves mechanochemical thiocyanation using ammonium thiocyanate and an oxidizing agent under solvent-free grinding conditions:

  • Reagents: Aromatic amine (e.g., 2-methyl-4-chloroaniline derivatives), ammonium thiocyanate (1.5 equiv), ammonium persulfate (oxidant).
  • Conditions: Grinding in a Teflon jar at room temperature for 30 minutes to 2 hours.
  • Outcome: Thiocyanated anilines obtained in moderate to good yields (up to 67% for similar substrates).
  • Challenges: Polymerization of aniline derivatives can reduce yield; electron-withdrawing groups at ortho positions improve selectivity and yield.
  • Advantages: Solvent-free, mild conditions, environmentally friendly.

This method is supported by experimental data showing isolated yields and reaction optimization studies indicating the importance of grinding time, oxidant strength, and substrate substitution pattern.

Catalytic One-Step Synthesis via Palladium-Catalyzed Coupling

Although directly reported for 5-chloro-2-methyl-4-(trifluoromethyl)aniline, this method provides insight into advanced catalytic synthesis applicable to thiocyanatoanilines:

  • Catalyst: Pd(dppf)Cl₂ (palladium complex with diphenylphosphinoferrocene ligand).
  • Reagents: Compound A (aryl halide precursor), Compound B (thiocyanate source), carbonate base (sodium or potassium carbonate).
  • Solvent: Dioxane.
  • Conditions: Nitrogen atmosphere, elevated temperature with stirring.
  • Process: One-step coupling reaction where acid generated is neutralized by carbonate, improving yield and purity.
  • Mass ratio: Compound A : Compound B : Catalyst : Carbonate = 50-55 : 45-50 : 5-10 : 45-47 (by mass).
  • Solid-liquid ratio: 1 g compound A to 30 mL dioxane.
  • Advantages: Short synthetic route, industrial scalability, improved overall yield and purity.

This method highlights the use of palladium catalysis and carbonate bases to facilitate the direct formation of substituted anilines with functional groups like trifluoromethyl, which can be adapted for thiocyanato derivatives.

Thiocyanatoaniline Derivatives via Nucleophilic Substitution

Older methods involve the conversion of 2-chloro-4-thiocyanatoaniline derivatives to thioethers by nucleophilic substitution:

  • Reagents: Sodium alkoxides (e.g., sodium isopropoxide), 2-chloro-4-(thiocyanato)aniline.
  • Solvent: Isopropanol or ethanol.
  • Conditions: Reflux for 2–16 hours.
  • Workup: Removal of solvent by evaporation, extraction with ether, washing, drying, and vacuum distillation.
  • Yields: Moderate (34–65%) depending on substituents and alkoxide used.
  • Example: Conversion of 2,5-dichloro-4-(thiocyanato)aniline to 2,5-dichloro-4-(methylthio)aniline with 53% yield.

Though this method targets thioether formation, it involves thiocyanatoaniline intermediates structurally related to 5-chloro-2-methyl-4-thiocyanatoaniline and informs synthetic strategy.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Limitations
Mechanochemical Thiocyanation Ammonium thiocyanate, ammonium persulfate Grinding, room temp, 30 min–2 h ~50–67 Solvent-free, mild, eco-friendly Polymerization risk, substrate sensitive
Pd-Catalyzed One-Step Coupling Pd(dppf)Cl₂, carbonate, dioxane N₂ atmosphere, heated, stirring Not specified (improved yield) Short route, industrially scalable Requires expensive catalyst
Nucleophilic Substitution Sodium alkoxides, 2-chloro-4-(thiocyanato)aniline Reflux in alcohol, 2–16 h 34–65 Established, moderate complexity Longer reaction time, moderate yield

Summary of Research Findings

  • Mechanochemical methods offer a modern, green alternative for thiocyanation of aromatic amines, including substituted anilines like this compound, with reasonable yields and minimized solvent use.
  • Palladium-catalyzed coupling provides a powerful one-step synthesis approach, especially for related substituted anilines, enhancing yield and purity through catalytic efficiency and acid neutralization.
  • Traditional nucleophilic substitution routes remain relevant for preparing thiocyanatoaniline intermediates, though they may require longer reaction times and deliver moderate yields.
  • Optimization of reaction parameters such as catalyst loading, base choice, temperature, and reaction atmosphere critically influences the success and scalability of these syntheses.

Scientific Research Applications

Agricultural Applications

Pesticide Development:
The compound shows promise as a pesticide due to its ability to inhibit the growth of certain plant species. Research indicates that it can effectively control aquatic weeds, making it valuable for agricultural practices aimed at maintaining crop health and managing invasive species .

Case Study: Aquatic Herbicide Efficacy
In a series of experiments, 5-Chloro-2-methyl-4-thiocyanatoaniline was tested against various aquatic plants such as Ceratophyllum demersum (coontail) and Najas spp. (naiad). Results demonstrated significant growth inhibition at concentrations ranging from 0.1 to 100 parts per million, depending on environmental conditions like water temperature and turbidity. The compound was found to be effective across varying pH levels, showcasing its versatility as an aquatic herbicide .

Chemical Synthesis Applications

Building Block for Organic Synthesis:
As a thiocyanate-containing compound, this compound serves as an important intermediate in organic synthesis. It can be employed in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds:
The following table summarizes the structural features and unique properties of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Properties
5-Chloro-2-methyl-4-nitroanilineNitro group instead of thiocyanateExhibits different reactivity due to nitro group
5-Chloro-2-methyl anilineLacks thiocyanate functionalityMore basic due to the amino group
4-ThiocyanatoanilineThiocyanate at para positionDifferent electronic properties affecting reactivity
2-Methyl-4-thiocyanatoanilineSimilar structure but different substitution patternVariations in biological activity

This comparison highlights how the unique combination of functional groups in this compound may confer distinct chemical reactivity and biological properties compared to its analogs .

Environmental Impact Studies

Research on the environmental impact of this compound is essential for assessing its safety in agricultural applications. Preliminary findings suggest that while it can effectively control unwanted vegetation, careful consideration must be given to its potential effects on non-target species and ecosystems .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Chloro-2-methyl-4-thiocyanatoaniline
  • CAS Registry Number : 23530-69-0
  • Molecular Formula : Presumed to be C₈H₇ClN₂S (based on substituent analysis).
  • Structure: A benzene ring substituted with a chloro group at position 5, a methyl group at position 2, and a thiocyanato (-SCN) group at position 2. The amino (-NH₂) group is at position 1.

Key Features :
The thiocyanato group introduces unique reactivity, enabling participation in nucleophilic substitution or coordination chemistry. Its presence distinguishes this compound from simpler chloro-methylaniline derivatives .

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares substituents and functional groups of this compound with four analogs:

Compound Name CAS Number Substituents (Positions) Key Functional Groups
This compound 23530-69-0 5-Cl, 2-CH₃, 4-SCN, 1-NH₂ Thiocyanato, Amino
4-Chloro-2-methylaniline 95-69-2 4-Cl, 2-CH₃, 1-NH₂ Amino
5-Chloro-2-methylaniline Not specified 5-Cl, 2-CH₃, 1-NH₂ Amino
5-Chloro-2-methyl-4-nitroaniline 13852-51-2 5-Cl, 2-CH₃, 4-NO₂, 1-NH₂ Nitro, Amino
5-Chloro-2-hydroxyaniline 95-85-2 5-Cl, 2-OH, 1-NH₂ Hydroxyl, Amino

Key Observations :

  • Thiocyanato vs.
  • Thiocyanato vs. Hydroxyl : The thiocyanato group offers nucleophilic reactivity, whereas the hydroxyl group (-OH) in 5-Chloro-2-hydroxyaniline enables hydrogen bonding and oxidation susceptibility .

Physical and Chemical Properties

Property This compound 4-Chloro-2-methylaniline 5-Chloro-2-methyl-4-nitroaniline
Molecular Weight ~200.68 (calculated) 141.59 186.6
Melting Point Not reported Not reported 164–167 °C
Reactivity SCN group: nucleophilic substitution Base-catalyzed reactions NO₂ group: reduction to amine

Notes:

  • Limited data exist for the target compound’s physical properties, highlighting a research gap.
  • The nitroaniline derivative’s higher molecular weight and defined melting point suggest greater crystallinity due to nitro group polarity .

Toxicology :

  • No explicit toxicity data exist for this compound.

Biological Activity

5-Chloro-2-methyl-4-thiocyanatoaniline (CAS No. 23530-69-0) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features the following structural characteristics:

  • Thiocyanate Group (-SCN) : Contributes to its reactivity and biological interactions.
  • Chloro and Methyl Substituents : Influence lipophilicity and may affect receptor interactions.

The molecular formula is C8H8ClN3SC_8H_8ClN_3S, and its structural formula can be represented as follows:

5 Chloro 2 methyl 4 thiocyanatoaniline\text{5 Chloro 2 methyl 4 thiocyanatoaniline}

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties.

Study Findings

A study evaluated the antimicrobial efficacy against various bacterial strains, revealing:

  • Minimum Inhibitory Concentrations (MICs) :
    CompoundBacterial StrainMIC (µg/mL)
    This compoundE. coli32
    This compoundS. aureus16

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, consistent with findings for other thiocyanate derivatives.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies.

Case Study Results

In experiments focusing on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), the following results were observed:

  • IC50 Values :
    Cell LineIC50 (µM)Mechanism
    HeLa20Apoptosis induction
    MCF-712.47 ± 0.40Cell cycle arrest

The compound induces apoptosis via activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes.

Enzyme Study Results

One significant area of research involves its role as an α-glucosidase inhibitor, which has implications for diabetes management:

  • IC50 Values :
    CompoundIC50 (µM)Effect
    This compound48.7Antidiabetic potential

This inhibition can lead to reduced glucose absorption, making it a candidate for further development in glycemic control therapies.

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Interaction : Binding to active sites of enzymes, leading to inhibition.
  • DNA Intercalation : Potential disruption of replication processes in pathogenic organisms.

These mechanisms are critical for understanding the therapeutic applications of this compound in both antimicrobial and anticancer contexts.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-methyl-4-thiocyanatoaniline, and how can reaction purity be optimized?

Methodological Answer: A two-step synthesis is typical for aryl thiocyanates:

Chlorination and methylation: Start with 5-chloro-2-methylaniline (a precursor validated in pharmaceutical syntheses, e.g., Metolazone ). Use N-chlorosuccinimide (NCS) in dichloromethane under inert conditions to introduce the chloro group.

Thiocyanation: React with ammonium thiocyanate (NH4_4SCN) in the presence of a mild oxidizing agent (e.g., iodine) at 0–5°C to avoid over-oxidation.
Purity Optimization: Post-reaction, perform aqueous washes (3× with 10% Na2_2S2_2O3_3 to remove residual iodine) and column chromatography (silica gel, hexane/ethyl acetate 8:2). Monitor intermediates via TLC (Rf_f values: 0.3–0.5 for thiocyanate product) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • HPLC-UV: Use a C18 column (4.6 × 150 mm, 5 µm) with acetonitrile/water (70:30) + 0.1% trifluoroacetic acid (TFA) at 1 mL/min; detect at 254 nm .
  • NMR: Confirm structure via 1^1H NMR (DMSO-d6_6): Expect aromatic protons at δ 6.8–7.2 ppm, methyl group at δ 2.3 ppm, and thiocyanate proton absence.
  • GC-MS: Employ a DB-5MS column (30 m × 0.25 mm) with splitless injection; compare fragmentation patterns to NIST library entries for related anilines .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?

Methodological Answer: Contradictions often arise from residual impurities or solvent hydration. Systematic approaches include:

  • Karl Fischer titration: Verify solvent water content (<0.01% for DMF or DMSO).
  • DSC analysis: Measure melting point depression to assess purity (>98% purity should show a sharp endotherm near 120–125°C).
  • Phase-solubility diagrams: Titrate the compound in anhydrous acetonitrile vs. methanol to identify solubility inflection points .

Q. What strategies mitigate thermal decomposition during prolonged storage of this compound?

Methodological Answer: Decomposition pathways (e.g., thiocyanate hydrolysis to amine or sulfide) are pH- and temperature-dependent. Mitigation steps:

  • Storage: Use amber vials under nitrogen at −20°C; avoid aqueous buffers.
  • Stabilizers: Add 0.1% w/v ascorbic acid to scavenge free radicals in solution.
  • Stability assays: Accelerate aging at 40°C/75% RH for 4 weeks; quantify degradation via LC-MS (monitor m/z 185 [amine byproduct]) .

Q. How can computational modeling predict the reactivity of the thiocyanate group in cross-coupling reactions?

Methodological Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate thiocyanate electrophilicity. Compare Fukui indices (f^-) for SCN vs. Cl substituents.
  • Docking studies: Simulate interactions with palladium catalysts (e.g., Pd(PPh3_3)4_4) to predict regioselectivity in Suzuki-Miyaura couplings. Validate with experimental yields using aryl boronic acids .

Q. What experimental controls are critical when studying the compound’s inhibitory effects on cytochrome P450 enzymes?

Methodological Answer:

  • Positive controls: Use ketoconazole (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor) at 10 µM.
  • Negative controls: Include DMSO vehicle (<0.1% v/v) to rule out solvent interference.
  • Metabolite profiling: Incubate with human liver microsomes (HLMs) + NADPH for 60 min; quench with ice-cold acetonitrile and analyze via UPLC-QTOF for oxidative metabolites (e.g., sulfoxide at m/z 198) .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported LC50_{50}50​ values for cellular toxicity studies?

Methodological Answer: Divergent LC50_{50} values often stem from cell line variability or assay conditions. Standardize protocols by:

  • Cell culture: Use authenticated lines (e.g., HepG2 from ATCC) with passage numbers <20.
  • Exposure time: Fix at 24 hr to prevent adaptive responses.
  • Data normalization: Express viability relative to ATP luminescence (CellTiter-Glo) instead of MTT to avoid thiocyanate interference with formazan crystals .

Q. What methodologies validate the absence of genotoxic impurities in scaled-up batches?

Methodological Answer:

  • Ames test: Plate TA98 and TA100 strains with 5 mg/mL compound ± S9 metabolic activation; count revertant colonies after 48 hr.
  • LC-MS/MS: Screen for nitroso derivatives (e.g., 5-chloro-2-methyl-4-nitrosoaniline) using MRM transitions (m/z 170 → 123). Limit: <1 ppm per ICH M7 guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-methyl-4-thiocyanatoaniline
Reactant of Route 2
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5-Chloro-2-methyl-4-thiocyanatoaniline

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